Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate
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Overview
Description
Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate is an organic compound with the molecular formula C13H16O4. It is characterized by the presence of an ester group, a hydroxyl group, and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate typically involves the esterification of 4-(4-hydroxy-3-oxobutyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: 4-(4-carboxy-3-oxobutyl)benzoic acid.
Reduction: Ethyl 4-(4-hydroxy-3-hydroxybutyl)benzoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: Similar structure but lacks the ketone group.
Ethyl 3-hydroxybenzoate: Hydroxyl group is positioned differently on the benzene ring.
Ethyl benzoate: Lacks both the hydroxyl and ketone groups.
Uniqueness
Ethyl 4-(4-hydroxy-3-oxobutyl)benzoate is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 4-(4-hydroxy-3-oxobutyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-2-17-13(16)11-6-3-10(4-7-11)5-8-12(15)9-14/h3-4,6-7,14H,2,5,8-9H2,1H3 |
InChI Key |
FYKFIWNMJRCALR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC(=O)CO |
Origin of Product |
United States |
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